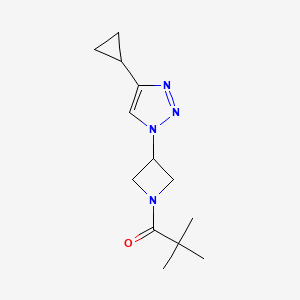
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C13H20N4O and its molecular weight is 248.33. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is related to various research areas, including the synthesis and evaluation of heterocyclic compounds with potential pharmacological applications. A relevant study involves the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showing potential antibacterial and antifungal activities (Mistry & Desai, 2006). Another significant research direction is the development of peptidotriazoles on solid phase, highlighting the regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, a method compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of related compounds has been extensively studied. For instance, triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives have been synthesized and evaluated for their effectiveness against various bacteria and fungi, showing potent antimicrobial activity (Abu‐Hashem & El‐Shazly, 2019). Similarly, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives exhibited significant antifungal activities, particularly against Candida spp., with some compounds displaying outstanding selectivity and low toxicity (Zambrano-Huerta et al., 2019).
Pharmacological Screening
The exploration of 1,2,3-triazoles for pharmacological properties includes the synthesis and screening of substituted triazoles for antimicrobial activities. Some derivatives have shown promising results, comparable to standard drugs, in analgesic, anti-inflammatory, and local anesthetic activities, albeit without antihistaminic activity (Banu, Dinakar, & Ananthanarayanan, 1999). Additionally, microwave-assisted synthesis of novel 1,2,3-triazole derivatives presented an environmentally friendly approach to creating compounds with significant antimicrobial properties (Ashok, Gandhi, Srinivas, & Kumar, 2013).
作用機序
Target of Action
The primary target of the compound “1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one” is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells. It plays a crucial role in cellular processes such as angiogenesis, apoptosis, and cell cycle regulation .
Mode of Action
This compound acts as a VHL inhibitor . By inhibiting the VHL protein, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .
Biochemical Pathways
The inhibition of VHL affects multiple biochemical pathways. One key pathway is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, cell survival, and glucose metabolism .
Pharmacokinetics
The presence of the 1,2,3-triazole moiety in its structure suggests that it may have good bioavailability and stability .
Result of Action
The inhibition of VHL and subsequent activation of the HIF pathway can lead to various molecular and cellular effects. These include increased angiogenesis, enhanced cell survival under hypoxic conditions, and alterations in glucose metabolism . These effects could potentially be harnessed for the treatment of conditions such as anemia and ischemic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and oxygen levels of the cellular environment can affect the activity of VHL and, consequently, the efficacy of VHL inhibitors . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure .
特性
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-13(2,3)12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-5-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZNJDSVVVGQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

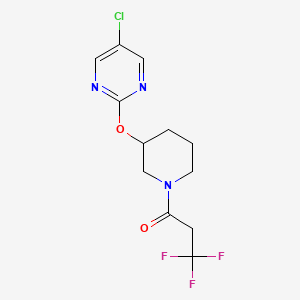
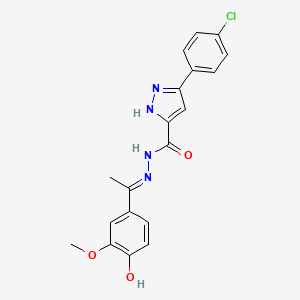
![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
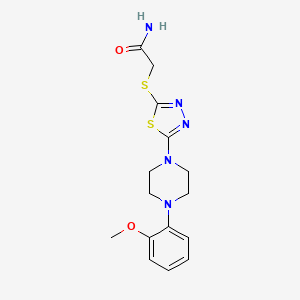
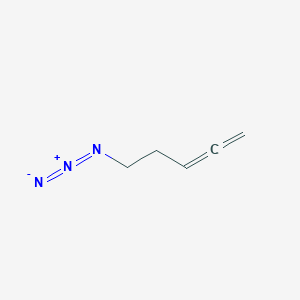
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
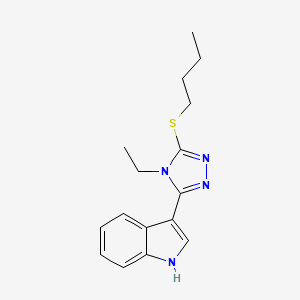
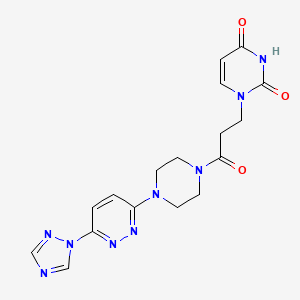
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
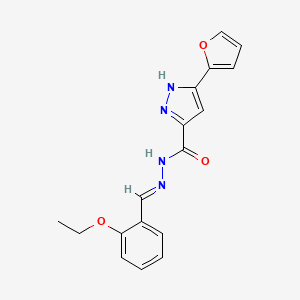
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)